Cinatrin C2 Exhibits Significantly Lower PLA2 Inhibitory Potency Compared to Cinatrin C3 and Cinatrin B
Cinatrin C2 is a relatively weak PLA2 inhibitor with an IC50 of 800 μM against rat platelet PLA2 . In contrast, the most potent family member, Cinatrin C3, exhibits an IC50 of 70 μM under the same assay conditions, representing an 11.4-fold increase in potency [1]. Cinatrin B demonstrates an intermediate potency with an IC50 of 120 μM [2].
| Evidence Dimension | Inhibition of Rat Platelet Phospholipase A2 (IC50) |
|---|---|
| Target Compound Data | 800 μM |
| Comparator Or Baseline | Cinatrin C3: 70 μM; Cinatrin B: 120 μM |
| Quantified Difference | Cinatrin C2 is 11.4-fold less potent than Cinatrin C3 and 6.7-fold less potent than Cinatrin B. |
| Conditions | Rat platelet phospholipase A2 enzyme assay |
Why This Matters
This potency gap ensures that Cinatrin C2 is the preferred tool compound for experiments requiring moderate PLA2 inhibition, avoiding the strong suppression observed with more potent congeners.
- [1] Tanaka K, et al. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities. J Antibiot (Tokyo). 1992 Jan;45(1):50-55. doi: 10.7164/antibiotics.45.50. View Source
- [2] Rizzacasa MA, et al. Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (−)-Cinatrin B. J Org Chem. 2002;67(14):4976-4979. doi: 10.1021/jo016221k. View Source
